![molecular formula C19H27N3O4S B1672113 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester CAS No. 144625-51-4](/img/structure/B1672113.png)
1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester
Overview
Description
The compound is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community . The title indole derivative was synthesized from 1-methyl-1H-indole-3-carboxylic acid and methanol .Molecular Structure Analysis
The molecule is planar as it is situated on a mirror plane present in the space group Pbcm . In the crystal, molecules form three kinds of intermolecular C—H…O hydrogen bonds, resulting in a sheet structure in the ab plane .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . The total synthesis of certain compounds was commenced from a specific starting material, and after several synthetic steps, gave a specific product .Scientific Research Applications
Serotonin Receptor 4 (5-HT4R) Blocker
GR 113808 has been used as a serotonin receptor 4 (5-HT4R) blocker . This application is crucial in studying the effects of this compound on the calcium (Ca 2+) transients in rat ventricular cardiomyocytes .
Antagonist of 5-HT4 Serotonin Receptor
GR 113808 is a potent and selective antagonist of the 5-HT4 serotonin receptor . It is commonly used in brain and peripheral in vitro and in vivo in striatum studies .
Study of De Novo Enteric Neurogenesis
GR 113808 has been used as a 5-HT4R antagonist to study its effects on de novo enteric neurogenesis in post-embryonic zebrafish .
cAMP Response in CHO and C6 Glial Cells
GR 113808 has been used to study the cAMP response in CHO and C6 glial cells . The EC50 value for this response is 79-81 nM .
Selective 5-HT4 Receptor Antagonist
GR 113808 is a potent, selective 5-HT4 receptor antagonist . It has a pKB value of 9.43 in human colonic muscle, and a Kd value of 0.15 nM for binding to cloned human 5-HT4 receptors .
High Selectivity Over Other Serotonin Receptors
GR 113808 displays over 300-fold selectivity over 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, and 5-HT3 receptors . This makes it a valuable tool in research where specific targeting of the 5-HT4 receptor is required .
Mechanism of Action
Target of Action
GR 113808, also known as ZT350OYT3I, GR113808, 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester, or GR-113808, is a potent and highly selective antagonist of the serotonin 5-HT4 receptor . The 5-HT4 receptor is a part of the serotonin receptor family that binds serotonin, a neurotransmitter that regulates various functions such as mood, appetite, and sleep .
Mode of Action
As a 5-HT4 receptor antagonist, GR 113808 binds to the 5-HT4 receptors, thereby inhibiting the action of serotonin on these receptors . This results in a decrease in the activity of the serotonin-mediated signaling pathways .
Biochemical Pathways
The inhibition of the 5-HT4 receptors by GR 113808 affects various serotonin-mediated signaling pathways. For instance, it has been used to research the roles of 5-HT4 receptors in various processes, such as blocking the nootropic effects of 5-HT4 agonists .
Result of Action
The antagonistic action of GR 113808 on the 5-HT4 receptors can lead to various molecular and cellular effects. For example, it has been used to test some of the proposed therapeutic effects of selective 5-HT4 agonists, such as worsening the respiratory depression produced by opioid analgesic drugs, which is partly 5-HT4 mediated .
Future Directions
The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives with improved properties can be considered as future directions in this field .
properties
IUPAC Name |
[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 1-methylindole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-21-13-17(16-5-3-4-6-18(16)21)19(23)26-14-15-7-10-22(11-8-15)12-9-20-27(2,24)25/h3-6,13,15,20H,7-12,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZPSIXKYJUTKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162772 | |
Record name | 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester | |
CAS RN |
144625-51-4 | |
Record name | [1-[2-[(Methylsulfonyl)amino]ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144625-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GR 113808 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144625514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GR-113808 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT350OYT3I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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